molecular formula C8H9F2N B1333253 2,3-Difluoro-4-methylbenzylamine CAS No. 261763-41-1

2,3-Difluoro-4-methylbenzylamine

Cat. No. B1333253
M. Wt: 157.16 g/mol
InChI Key: BHMZMUKPFBBPKG-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylbenzylamine is a chemical compound with the molecular formula C8H9F2N . It has a molecular weight of 157.16 . The compound is also known by the synonyms (2,3-Difluoro-4-methylphenyl)methylamine and (2,3-Difluoro-p-tolyl)methylamine . It is typically stored at ambient temperature and has a physical form of a liquid .


Molecular Structure Analysis

The InChI code for 2,3-Difluoro-4-methylbenzylamine is 1S/C8H9F2N/c1-5-2-3-6 (4-11)8 (10)7 (5)9/h2-3H,4,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2,3-Difluoro-4-methylbenzylamine is a liquid at room temperature . The compound has a flash point of 42/1mm .

Scientific Research Applications

1. Preclinical Pharmacology and Pharmacokinetics Studies

  • Compounds closely related to 2,3-Difluoro-4-methylbenzylamine, such as 4‐methylbenzyl (3S, 4R)‐3‐fluoro‐4‐[(Pyrimidin‐2‐ylamino) methyl] piperidine‐1‐carboxylate (CERC‐301), have been studied for their pharmacodynamic and pharmacokinetic properties. CERC‐301 is an orally bioavailable selective N‐methyl‐D‐aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist used in clinical trials for major depressive disorder (Garner et al., 2015).

2. Treatment of Hereditary Disorders

  • Compounds similar to 2,3-Difluoro-4-methylbenzylamine have been part of treatments for hereditary disorders. For example, 2-(2-nitro-4-trifluoro-methylbenzyol)-1,3 cyclohexanedione (NTBC) has revolutionized the treatment of hereditary tyrosinemia type 1 (HT-1), significantly improving survival, outcomes, and quality of life (Schiff et al., 2012).

3. Investigation of Dietary Amines and Nitrate Exposure

  • Studies on methylbenzylamine, which shares structural similarities with 2,3-Difluoro-4-methylbenzylamine, have provided insights into exposure to dietary amines and nitrate in populations at high risk of oesophageal and gastric cancer (Siddiqi et al., 1992).

4. Inhibition of Protein Kinase in Chronic Inflammatory Pain

  • Researchers have explored the use of compounds like 2-[N-(2-hydroxyethyl)]-N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine, an inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), for the treatment of chronic inflammatory pain (Luo et al., 2008).

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

(2,3-difluoro-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMZMUKPFBBPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378910
Record name 2,3-Difluoro-4-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-methylbenzylamine

CAS RN

261763-41-1
Record name 2,3-Difluoro-4-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-41-1
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